molecular formula C21H41Na2O7P B15129828 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt)

1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt)

Cat. No.: B15129828
M. Wt: 482.5 g/mol
InChI Key: CPDDUIFEWSUUJZ-UHFFFAOYSA-L
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Description

1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) is a lysophospholipid containing stearic acid at the sn-1 position. It is commonly used in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems . This compound is significant in various scientific research fields due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) can be synthesized through the esterification of stearic acid with glycerol, followed by a reaction with phosphoric acid. The reaction typically involves:

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, often using automated processes to ensure consistency and purity. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) involves its interaction with cell membranes and lipid bilayers. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This compound can also act as a signaling molecule, interacting with specific receptors and enzymes to modulate cellular processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) can be compared with other lysophospholipids:

Uniqueness: 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) is unique due to its specific fatty acid composition and its ability to form stable micelles and liposomes, making it highly valuable in drug delivery and membrane studies .

Properties

IUPAC Name

disodium;(2-hydroxy-3-octadecanoyloxypropyl) phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43O7P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;;/h20,22H,2-19H2,1H3,(H2,24,25,26);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDDUIFEWSUUJZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41Na2O7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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